
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile is a chemical compound with the molecular formula C15H17NO It is characterized by a cyclohexyl ring substituted with a phenyl group and an oxo group at the 4-position, and a propanenitrile group at the 3-position
Vorbereitungsmethoden
The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile typically involves the reaction of 4-oxo-1-phenylcyclohexane with a suitable nitrile reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxo group and nitrile group play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile can be compared with other similar compounds, such as:
3-(4-Oxo-1-phenylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
3-(4-Oxo-1-phenylcyclohexyl)ethanenitrile: Similar structure but with one less carbon in the nitrile side chain.
3-(4-Oxo-1-phenylcyclohexyl)propanamide: Similar structure but with an amide group instead of a nitrile group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
3-(4-oxo-1-phenylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C15H17NO/c16-12-4-9-15(10-7-14(17)8-11-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-11H2 |
InChI-Schlüssel |
CJZYHYSPYZJFHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(CCC#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


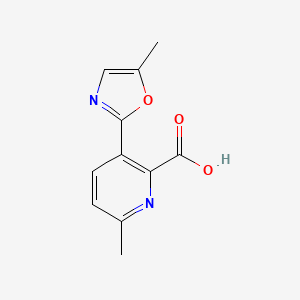

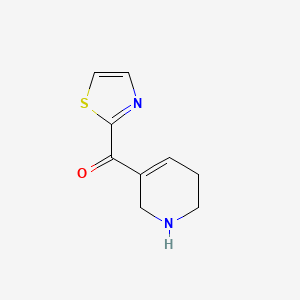
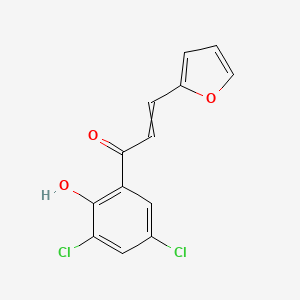

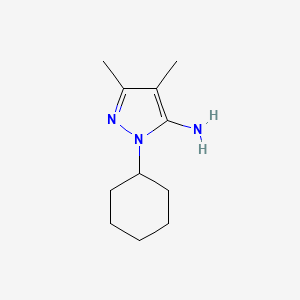
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)
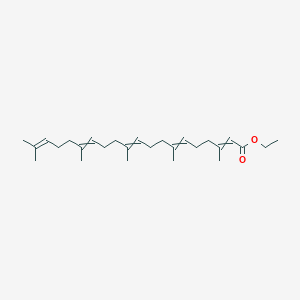
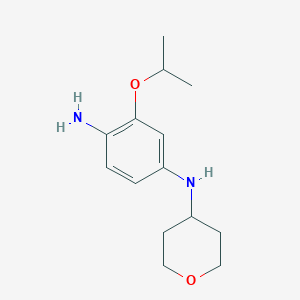

![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)
